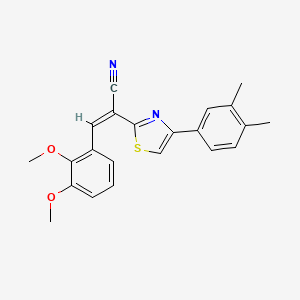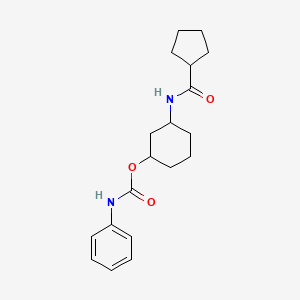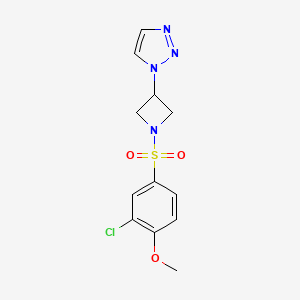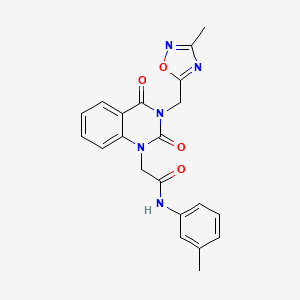
5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, can be achieved through various methods. These methods often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a pyrrolidine ring via an oxygen atom. The pyrimidine ring is substituted with a chlorine atom, while the pyrrolidine ring is substituted with a sulfonyl group attached to a pyridine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 340.78 and a molecular formula of C13H13ClN4O3S.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Pyrimidine Derivatives : A study by Hurst, Atcha, and Marshall (1991) explores the synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines, highlighting methods for creating structurally diverse pyrimidines, which are crucial for various scientific applications, such as pharmaceuticals and materials science (Hurst, Atcha, & Marshall, 1991).
Pyrrolo[3,2-d]pyrimidine Synthesis : Majumdar, Das, and Jana (1998) have synthesized pyrrolo[3,2-d]pyrimidine derivatives, indicating the versatility of pyrimidine as a core structure for generating compounds with potential bioactivity (Majumdar, Das, & Jana, 1998).
Chlorination and Derivative Formation : Gudz et al. (2013) explored the chlorination of specific pyrimidine derivatives, contributing to the methodology of functionalizing pyrimidine rings for further chemical exploration (Gudz et al., 2013).
Potential Applications
Electron Transfer and Optical Applications : A green chromophore resembling the photophysical and redox properties of chlorophyll a, synthesized using pyrimidine derivatives, shows promise for biomimetic electron donor−acceptor systems, highlighting the potential of pyrimidine structures in renewable energy and optoelectronic applications (Lukas et al., 2002).
NLO Properties : Hussain et al. (2020) focused on the nonlinear optical properties of thiopyrimidine derivatives, emphasizing the significant role of pyrimidine-based compounds in the development of materials with enhanced optical properties for technological applications (Hussain et al., 2020).
Orientations Futures
The future directions for research on 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. This could include the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
5-chloro-2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c14-10-6-16-13(17-7-10)21-11-3-5-18(9-11)22(19,20)12-2-1-4-15-8-12/h1-2,4,6-8,11H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRDQFDQBBYILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole](/img/structure/B2443202.png)

![4-[3-(2-Bromo-4-fluorophenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2443204.png)
![5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2443208.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2443209.png)



![(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr](/img/structure/B2443214.png)
